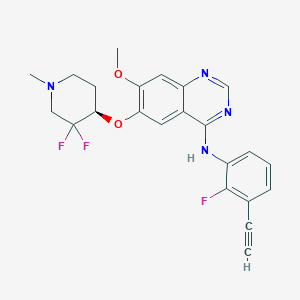
Unii-UF6QZ5E1AY
描述
WSD-0922 是一种新型的脑穿透性表皮生长因子受体抑制剂。在针对脑癌的一种类型——胶质母细胞瘤的临床前研究中,它显示出显著的治疗前景。 该化合物旨在克服现有表皮生长因子受体抑制剂的局限性,特别是它们对血脑屏障的渗透性差以及对某些突变的疗效有限 .
准备方法
WSD-0922 的合成路线和反应条件涉及使用各种试剂和溶剂。该化合物通常通过一系列化学反应合成,包括亲核取代和环化。 工业生产方法可能涉及优化这些反应以进行大规模合成,确保高产率和纯度 .
化学反应分析
科学研究应用
WSD-0922 具有广泛的科学研究应用,包括:
化学: 它被用作工具化合物来研究表皮生长因子受体的抑制及其下游信号通路。
生物学: 研究人员使用 WSD-0922 研究表皮生长因子受体在细胞生长、分化和存活中的作用。
医学: 该化合物正在研究其治疗胶质母细胞瘤和其他由表皮生长因子受体突变驱动的癌症的潜力。
作用机制
WSD-0922 通过非竞争性地与表皮生长因子受体结合而发挥其作用,该结合区域与 ATP 不同。这种结合抑制了受体的信号传导活性,这对于癌细胞的增殖和存活至关重要。 该化合物还优先抑制几种与表皮生长因子受体抑制剂耐药性和细胞代谢相关的蛋白质的磷酸化 .
相似化合物的比较
WSD-0922 与其他表皮生长因子受体抑制剂(如厄洛替尼和吉非替尼)进行比较。虽然这些化合物也靶向表皮生长因子受体,但 WSD-0922 具有几个独特的特征:
脑穿透性: WSD-0922 更有效地穿透血脑屏障,使其成为治疗脑肿瘤的有希望的候选药物。
非竞争性结合: 与厄洛替尼和吉非替尼不同,厄洛替尼和吉非替尼与 ATP 结合位点竞争性结合,WSD-0922 与不同的区域结合,这可能降低了由于 ATP 结合域突变而导致耐药性的可能性
类似化合物包括厄洛替尼、吉非替尼和其他用于治疗各种癌症的表皮生长因子受体抑制剂。
属性
IUPAC Name |
6-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-N-(3-ethynyl-2-fluorophenyl)-7-methoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2/c1-4-14-6-5-7-16(21(14)24)29-22-15-10-19(18(31-3)11-17(15)27-13-28-22)32-20-8-9-30(2)12-23(20,25)26/h1,5-7,10-11,13,20H,8-9,12H2,2-3H3,(H,27,28,29)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHUDRGMCALEAK-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)(F)F)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4F)C#C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C(C1)(F)F)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC=CC(=C4F)C#C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2226552-64-1 | |
| Record name | WSD-0922 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2226552641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WSD-0922 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | WSD-0922 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF6QZ5E1AY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid](/img/structure/B3325772.png)
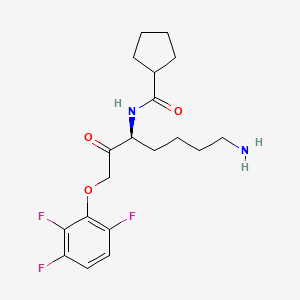
![N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate](/img/structure/B3325787.png)
![2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide](/img/structure/B3325795.png)
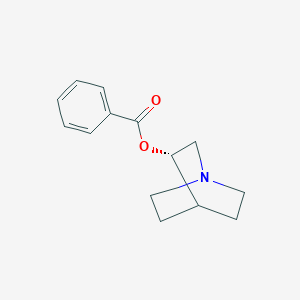
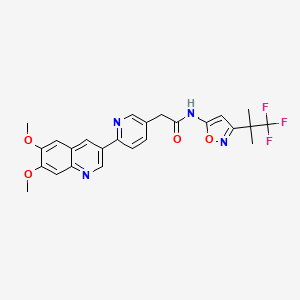
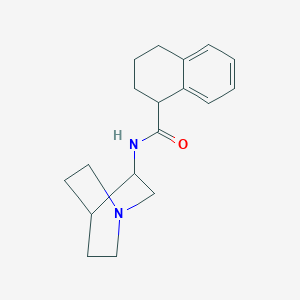
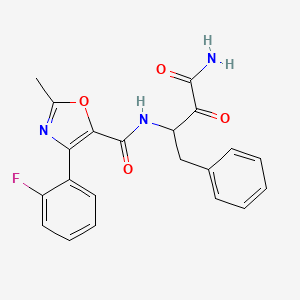
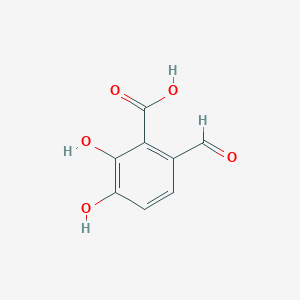
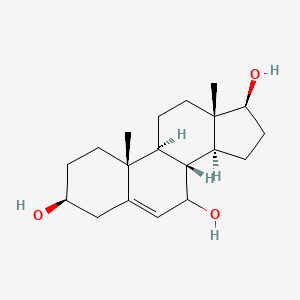
![Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide](/img/structure/B3325840.png)
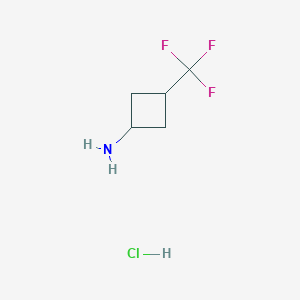
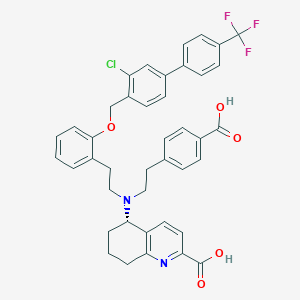
![4-Bromothieno[3,2-C]pyridin-6-amine](/img/structure/B3325877.png)
